molecular formula C9H13ClN2 B2402961 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole CAS No. 1564958-83-3

5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole

Cat. No.: B2402961
CAS No.: 1564958-83-3
M. Wt: 184.67
InChI Key: YCOPWGOFBDLPSZ-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopentyl-1-methyl-1H-pyrazole (CAS 1564958-83-3) is a chemical compound with a molecular formula of C 9 H 13 ClN 2 and a molecular weight of 184.67 g/mol [ citation:1 ][ citation:3 ]. Its structure is characterized by a pyrazole ring, a five-membered heterocycle, which is substituted with chlorine, methyl, and cyclopentyl functional groups [ citation:7 ]. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses a wide spectrum of biological activities [ citation:6 ]. As a class, pyrazole-based compounds are frequently explored in scientific research for their potential as key intermediates in organic synthesis and for the development of novel pharmaceutical agents [ citation:6 ]. The presence of this nucleus is well-documented in pharmacological agents across diverse therapeutic categories, including anti-inflammatories, antipsychotics, anticancer agents, and antidepressants [ citation:6 ]. Researchers value this structural motif for its versatility and significant pharmacological potential. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic procedures. It is strictly not for human or animal use.

Properties

IUPAC Name

5-chloro-3-cyclopentyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOPWGOFBDLPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopentyl-1-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, in a substitution reaction, the chlorine atom may be replaced by a methoxy group, resulting in 5-methoxy-3-cyclopentyl-1-methyl-1H-pyrazole.

Scientific Research Applications

Biological Activities

5-Chloro-3-cyclopentyl-1-methyl-1H-pyrazole exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. The unique structure of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole may enhance its interaction with microbial membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. This suggests that 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole may also modulate inflammatory responses effectively .
  • Antitumor Potential : Research indicates that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest, making this compound a potential candidate for cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole exhibited significant activity against multidrug-resistant bacterial strains. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

A controlled study assessed the anti-inflammatory effects of several pyrazole derivatives in murine models. Results indicated that treatment with compounds similar to 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential role in managing inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
3,5-DimethylpyrazoleTwo methyl groups at positions 3 and 5Neuroprotective effects
4-Chloro-3-methylpyrazoleChlorine at position 4Strong anti-inflammatory properties
1-(Cyclohexyl)-1H-pyrazoleCyclohexyl group at position 1Potent analgesic activity
5-Chloro-3-Cyclopentyl-1-Methyl-1H-Pyrazole Chlorine at position 5, cyclopentyl group at position 3Antimicrobial, anti-inflammatory, antitumor

Mechanism of Action

The mechanism of action of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Pyrazole Derivatives

Substituent Variations on the Pyrazole Ring

Cycloalkyl vs. Aromatic Substituents
  • Cyclopentyl vs. Cyclopropyl: 5-Chloro-3-cyclopentyl-1-methyl-1H-pyrazole (C₁₀H₁₄ClN₂) has a larger cyclopentyl group compared to cyclopropyl analogs like 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (C₂₂H₂₂F₂N₃O₂) . Cyclopropyl-containing analogs in exhibit inhibitory activity against human dihydroorotate dehydrogenase (DHODH), suggesting that smaller cycloalkyl groups may optimize binding pocket interactions .
Halogen and Functional Group Variations
  • Chlorine Positional Isomers: 5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde phenylhydrazone (C₁₉H₁₈ClN₄) in features a chlorine at position 5 and a hydrazone group at position 3. 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (C₁₂H₁₀Cl₂N₂O) in has dual chlorine atoms, which may enhance electronic withdrawal effects compared to the single chlorine in the target compound .

Physicochemical Properties

Molecular Weight and Solubility
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Inference
1564958-83-3 (Target) C₁₀H₁₄ClN₂ 197.68 Cyclopentyl, Cl, Methyl Low aqueous solubility
1195637-10-5 C₇H₁₀ClN₂ 158.62 Ethyl, Cl, Methyl Higher solubility
453557-78-3 C₇H₆ClN₃S 199.66 Chlorothiazole, Pyrazolyl Moderate polarity
  • The cyclopentyl group in the target compound contributes to a higher molecular weight and lower polarity compared to analogs with smaller substituents (e.g., ethyl or methyl).
DHODH Inhibition
  • Cyclopropyl-pyridine hybrids (e.g., 8o, 8p) in demonstrate potent DHODH inhibition, with IC₅₀ values in the nanomolar range. The cyclopentyl group’s steric effects in the target compound may hinder similar interactions unless optimized .
Antibacterial Activity
  • 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate () shows antibacterial activity attributed to the acyloxy group. The absence of such a group in the target compound suggests divergent biological targets .

Key Research Findings and Gaps

  • Structural Insights : The cyclopentyl group distinguishes the target compound from cyclopropyl or aromatic analogs, offering a unique profile for structure-activity relationship (SAR) studies.
  • Data Limitations : Direct biological data (e.g., IC₅₀, solubility measurements) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

5-Chloro-3-cyclopentyl-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a chlorine atom and a cyclopentyl group, which may influence its pharmacological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole is largely attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, potentially leading to various therapeutic effects. Notably, it may inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. The presence of the chlorine atom may enhance its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can possess antimicrobial properties. The compound may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to standard antibiotics remains limited .
  • Anti-inflammatory Effects : The compound's mechanism suggests potential anti-inflammatory effects through the inhibition of specific enzymes involved in inflammatory responses.
  • Cytotoxicity : Some pyrazole derivatives have been tested for cytotoxic effects against cancer cell lines. While specific data for this compound is not extensively documented, related pyrazoles have shown varying degrees of cytotoxicity against human cancer cells .

Research Findings and Case Studies

A review of recent literature highlights the ongoing exploration of pyrazoles, including 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole. Key findings include:

StudyFocusFindings
Antibacterial ActivityIdentified as a potential inhibitor of bacterial MetAPs; showed synergy with standard antibiotics.
Synthesis and PropertiesDiscussed synthesis methods and potential modifications for enhanced biological activity; explored cytotoxicity in human cancer cells.
Mechanistic InsightsSuggested that chloromethyl groups in pyrazoles may enhance reactivity and biological activity; discussed nucleophilic substitution reactions.

Q & A

Basic: What are the standard synthetic routes for preparing 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole?

The compound can be synthesized via Vilsmeier-Haack reactions using cyclopentyl-substituted pyrazolone precursors. A typical procedure involves reacting 3-cyclopentyl-1-methyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions (60–80°C, 4–6 hours) to introduce the aldehyde group at the 4-position, followed by chlorination .
Key considerations :

  • Use anhydrous conditions to avoid side reactions.
  • Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1).
  • Purify via column chromatography (silica gel, gradient elution).

Advanced: How can reaction conditions be optimized to improve yields in pyrazole carbaldehyde synthesis?

Optimization involves adjusting temperature , solvent polarity , and catalyst loading . For example:

  • Solvent : Dichloroethane (DCE) enhances electrophilic substitution in Vilsmeier-Haack reactions compared to THF .
  • Catalyst : Adding a catalytic amount of K₂CO₃ (10 mol%) improves nucleophilic substitution in aryloxy-functionalized derivatives .
  • Temperature : Lower temperatures (0–5°C) minimize decomposition during Knoevenagel condensations .
Parameter Optimal Range Impact on Yield
Temperature0–80°C±15% variability
SolventDCE or DMF+20–30% efficiency
CatalystK₂CO₃ (10 mol%)+25% conversion

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; aldehyde proton at δ 9.8–10.2 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at 1670–1690 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 227.1 for C₁₀H₁₃ClN₂O) .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from rotamers or solvent effects . For example:

  • Dynamic NMR : Use variable-temperature ¹H NMR (e.g., −40°C to 25°C) to observe coalescence of split peaks caused by hindered rotation in cyclopentyl groups .
  • Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions that alter chemical shifts .

Basic: What are the common functionalization strategies for this pyrazole scaffold?

  • Knoevenagel Condensation : React the aldehyde group with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives .
  • Nucleophilic Aromatic Substitution : Replace the 5-chloro group with aryloxy or amino groups using phenol or amines under basic conditions .

Advanced: How can computational methods aid in predicting biological activity?

  • Molecular Docking : Use software like MOE to model interactions with carbonic anhydrase IX (CA-IX) or prostaglandin synthases, which are targets for pyrazole derivatives .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anticonvulsant activity observed in MES (maximal electroshock) assays .

Basic: What safety protocols are essential during synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of POCl₃ or formaldehyde vapors .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with chlorinated intermediates .
  • Storage : Keep the compound in a desiccator at −20°C to prevent hydrolysis .

Advanced: How does steric hindrance from the cyclopentyl group influence reactivity?

The cyclopentyl group:

  • Reduces electrophilicity at the 4-position, slowing nucleophilic attacks (e.g., aryloxy substitutions require longer reaction times) .
  • Increases regioselectivity in Friedel-Crafts alkylation due to steric shielding of adjacent positions .

Basic: What are the crystallization conditions for X-ray structure determination?

  • Solvent System : Use ethanol/water (7:3) for slow evaporation.
  • Temperature : 4°C to promote crystal growth .
  • Key Metrics : Crystallographic data (e.g., space group P2₁/c, unit cell parameters a = 8.21 Å, b = 12.34 Å) confirm molecular geometry .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid mechanistic studies?

  • Tracing Reaction Pathways : ¹⁵N-labeled pyrazoles reveal intermediates via 2D NMR (HSQC) in Vilsmeier-Haack reactions .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD to identify rate-determining steps (e.g., C-Cl bond cleavage) .

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